molecular formula C12H18Cl2N4 B1470907 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride CAS No. 1426290-55-2

1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride

Cat. No. B1470907
M. Wt: 289.2 g/mol
InChI Key: FKWSVTABAJECJH-UHFFFAOYSA-N
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Description

1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is a benzimidazole derivative that has a piperazine moiety attached to it.

Scientific Research Applications

DNA Interaction and Fluorescent Staining

Benzimidazole derivatives, such as Hoechst 33258, exhibit strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property makes them valuable for applications in fluorescent DNA staining, providing insights into cell biology, chromosome analysis, and flow cytometry. Their ability to enter cells readily has been leveraged in plant cell biology for nuclear staining and analysis of nuclear DNA content values, demonstrating their versatility in biological research (Issar & Kakkar, 2013).

Antimicrobial and Antiviral Applications

Benzimidazole derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anti-parasitic effects. These compounds play a critical role in the medical sector, offering potential as therapeutic agents for a variety of infections. The versatile chemical structure of benzimidazoles allows for modifications that can enhance their efficacy and reduce toxicity, making them promising candidates for drug development (Vasuki et al., 2021).

Anticancer Research

Research on benzimidazole derivatives has also highlighted their potential in anticancer therapy. These compounds exhibit a variety of mechanisms, including DNA intercalation, topoisomerase inhibition, and tubulin interaction, to exert anticancer effects. The structural diversity of benzimidazole derivatives allows for the targeting of multiple pathways involved in cancer progression, offering avenues for the development of novel anticancer agents (Akhtar et al., 2019).

Antihistamine and Anti-inflammatory Effects

Benzimidazole derivatives have been explored for their use in treating allergic reactions and inflammation. Compounds such as bilastine demonstrate potent antihistamine effects with minimal side effects, showcasing the therapeutic potential of benzimidazoles in managing symptoms of allergic conditions (Sharma et al., 2021).

Pharmacokinetic and Pharmacodynamic Properties

The pharmacokinetic and pharmacodynamic properties of benzimidazole derivatives, such as their absorption, distribution, metabolism, and excretion, are critical factors in their therapeutic application. Research on these aspects facilitates the optimization of benzimidazole-based drugs, enhancing their efficacy and safety profiles for clinical use (Brishty et al., 2021).

properties

IUPAC Name

1-methyl-2-piperazin-1-ylbenzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1-15-11-5-3-2-4-10(11)14-12(15)16-8-6-13-7-9-16;;/h2-5,13H,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWSVTABAJECJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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